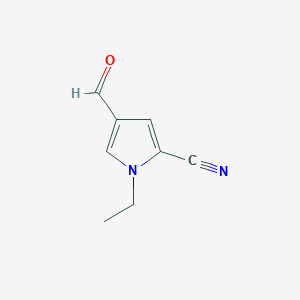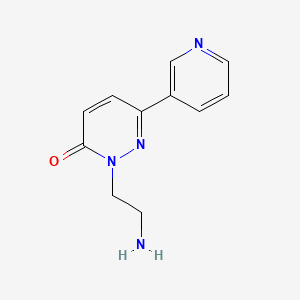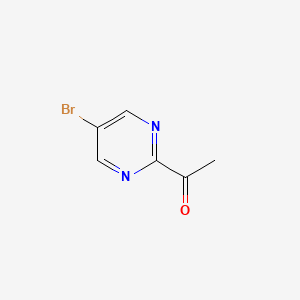
1-(5-Bromopyrimidin-2-yl)ethanone
Vue d'ensemble
Description
1-(5-Bromopyrimidin-2-yl)ethanone is a chemical compound with the molecular formula C6H5BrN2O . It has a molecular weight of 201.02 g/mol . The IUPAC name for this compound is 1-(5-bromopyrimidin-2-yl)ethanone .
Molecular Structure Analysis
The InChI code for 1-(5-Bromopyrimidin-2-yl)ethanone is InChI=1S/C6H5BrN2O/c1-4(10)6-8-2-5(7)3-9-6/h2-3H,1H3 . The canonical SMILES structure is CC(=O)C1=NC=C(C=N1)Br .Physical And Chemical Properties Analysis
1-(5-Bromopyrimidin-2-yl)ethanone has a density of 1.6±0.1 g/cm3 . Its boiling point is 318.6±34.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 56.0±3.0 kJ/mol . The flash point is 146.5±25.7 °C . The index of refraction is 1.563 . The molar refractivity is 40.2±0.3 cm3 . The polar surface area is 43 Å2 . The polarizability is 15.9±0.5 10-24 cm3 . The surface tension is 51.6±3.0 dyne/cm . The molar volume is 123.6±3.0 cm3 .Applications De Recherche Scientifique
Biological Activities of Derivatives :
- Certain derivatives of 1-(6-Bromo-3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone have shown potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes. Some compounds exhibited significant inhibitory effects on LPS-stimulated NO generation and weak radical scavenging activity against DPPH radicals. Additionally, they demonstrated strong cytotoxicity against various cancer cell lines, highlighting their potential as multipotent compounds with promising biological activities (Abdel‐Aziz et al., 2011).
Synthesis and Application in Drug Development :
- The compound has been used in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent. The synthesis involves the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone. This process sets the relative stereochemistry critical for the drug's efficacy. Additionally, the synthesis of the pyrimidine partner in Voriconazole has been explored through different routes, indicating the compound's role in synthesizing complex pharmaceuticals (Butters et al., 2001).
Synthesis Process Optimization :
- The synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone, which is structurally similar to the query compound, has been achieved with an 81% yield over two steps. This process involves Magnesium halide exchange and nucleophilic substitution, demonstrating the compound's role in organic synthesis and the potential for high-yield production under mild conditions (Jin, 2015).
Role in Structural Analysis and Chemical Characterisation :
- The bromopyrrole moiety of (5-bromopyrrol-3-yl)cyclohexylmethanone, which shares a brominated pyrrole structure with the query compound, has been extensively studied. The distances and angles within the pyrrole ring of these compounds are sensitive to the electronic and chemical properties of substituents, indicating the structural and chemical significance of such brominated compounds in molecular analysis and drug design (Emge et al., 2003).
Safety And Hazards
1-(5-Bromopyrimidin-2-yl)ethanone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause harm by inhalation, in contact with skin, and if swallowed . It is recommended to wear approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection when handling this compound .
Propriétés
IUPAC Name |
1-(5-bromopyrimidin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c1-4(10)6-8-2-5(7)3-9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGSEUQFYKCKRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705412 | |
| Record name | 1-(5-Bromopyrimidin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromopyrimidin-2-yl)ethanone | |
CAS RN |
1189169-37-6 | |
| Record name | 1-(5-Bromopyrimidin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-bromopyrimidin-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

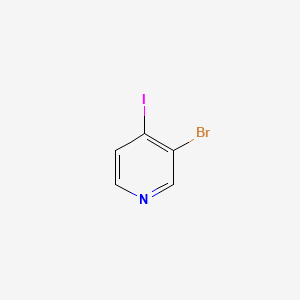
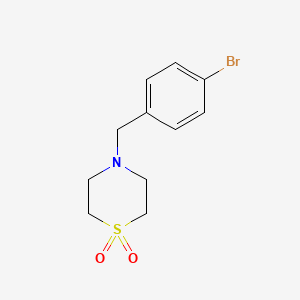
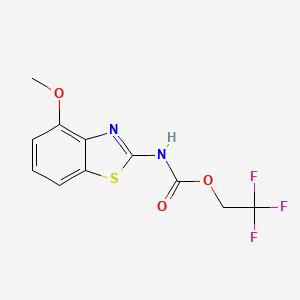
![5-[2-(1,3-Benzothiazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1523280.png)
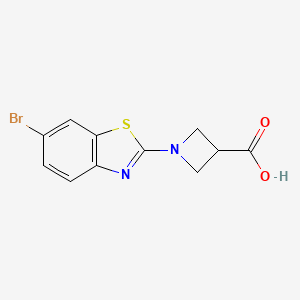
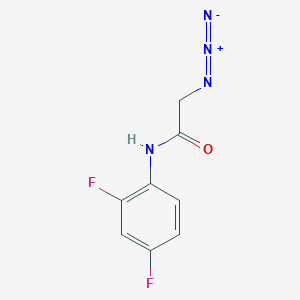
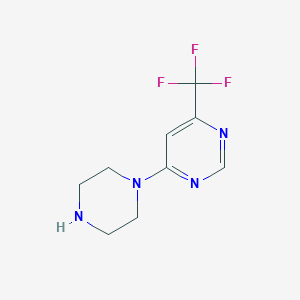
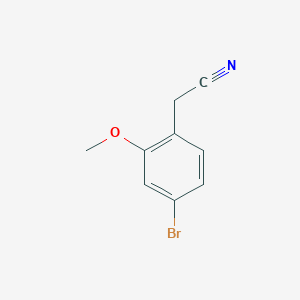
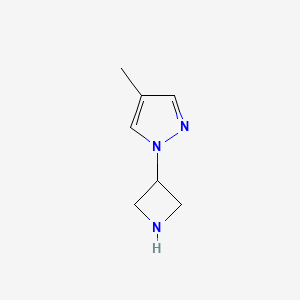
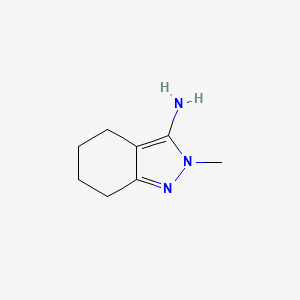
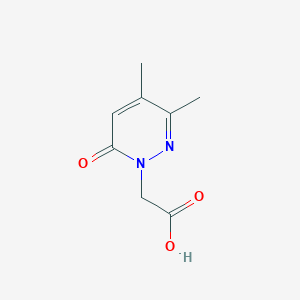
![Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate](/img/structure/B1523297.png)
